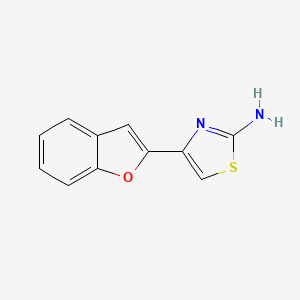

4-Benzofuran-2-yl-thiazol-2-ylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

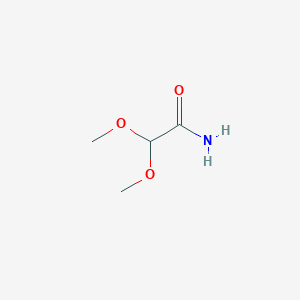

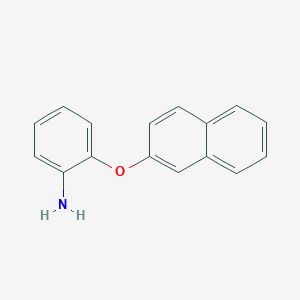

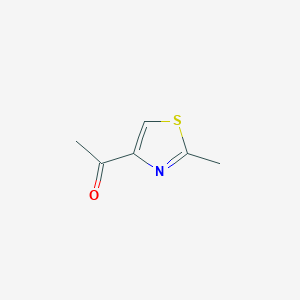

The synthesis of derivatives containing the 4-Benzofuran-2-yl-thiazol-2-ylamine moiety has been explored in recent studies. One such derivative is the 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one, which was synthesized using 1-(1-benzofuran-2-yl)-2-bromoethanone as a key intermediate. The process involved the reaction of this intermediate with thiourea to yield 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine. Subsequent reactions with various aromatic aldehydes produced Schiff bases, which upon treatment with thioacetic acid and catalytic anhydrous ZnCl2, led to the formation of thiazolidinone derivatives. These compounds were characterized by analytical and spectral data and evaluated for antimicrobial and analgesic activities .

Molecular Structure Analysis

The molecular structure of novel 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines was elucidated through a catalyst-free synthesis approach. The reaction involved an equimolar mixture of 4-methoxyaniline, phenyl isothiocyanate, and 2-bromoacetylbenzofuran in ethanol, yielding the desired heterocycles with high efficiency. The structures of these compounds were confirmed using NMR spectroscopy and single-crystal diffraction. The molecules displayed common intermolecular interactions such as C–H···X (X = N, O, π) and π···π contacts, with variations in the crystal packing influenced by the substituents on the phenyl rings. The electron density maps and Hirshfeld surfaces were used to understand these intermolecular contacts .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-Benzofuran-2-yl-thiazol-2-ylamine derivatives are characterized by their efficiency and the absence of a catalyst in some cases. The formation of Schiff bases and their subsequent conversion to thiazolidinone derivatives highlights the reactivity of the intermediate compounds. The variations in yield and the formation of unexpected by-products in the presence of different substituents, such as methoxy and fluoro groups, indicate the influence of these groups on the reaction pathway and the final product distribution .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are inferred from their analytical and spectral data. The antimicrobial and analgesic screening suggests potential biological relevance, while the crystal structure elucidation provides insights into the solid-state properties. The intermolecular interactions and the influence of substituents on the crystal packing are crucial for understanding the properties of these compounds. The high yields reported for the synthesis processes indicate good stability and reactivity under the chosen reaction conditions .

Wissenschaftliche Forschungsanwendungen

-

Anticancer Activity

- Field : Medicinal Chemistry

- Application : Benzofuran derivatives have shown strong biological activities such as anti-tumor . A novel series of benzofuran bearing thiazole hybrids were synthesized and selected by the National Cancer Institute, USA for one-dose anticancer activity against 60 various human cancer cell lines indicating nine types of cancer .

- Method : The compounds were synthesized by the multistep reaction approach . All synthesized molecules were selected for one-dose anticancer activity screening against all cancer cell lines .

- Results : Among thirteen compounds, two compounds showed higher lethality, so, it was selected for five-dose anticancer screening against all cancer cell lines. Compound 8g and 8h were displayed remarkable antiproliferative activity with GI 50 values ranging from 0.295 to 4.15 μM and LC 50 values ranging from 4.43 to >100 μM .

-

Antibacterial, Anti-oxidative, and Anti-viral Activities

Zukünftige Richtungen

Benzofuran and its derivatives, including “4-Benzofuran-2-yl-thiazol-2-ylamine”, have been the focus of considerable attention in the field of drug invention and development due to their wide range of biological and pharmacological applications . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

Eigenschaften

IUPAC Name |

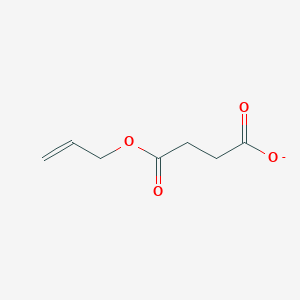

4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2OS/c12-11-13-8(6-15-11)10-5-7-3-1-2-4-9(7)14-10/h1-6H,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIAVCUUQIGJPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00367887 |

Source

|

| Record name | 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26670452 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-Benzofuran-2-yl-thiazol-2-ylamine | |

CAS RN |

3084-04-6 |

Source

|

| Record name | 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1332268.png)

acetate](/img/structure/B1332300.png)